(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid

Catalog No.
S13993430
CAS No.
M.F
C13H20BNO5
M. Wt
281.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)bo...

Product Name

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid

Molecular Formula

C13H20BNO5

Molecular Weight

281.11 g/mol

InChI

InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16)

InChI Key

IDVNQBCKTLXLSH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is a boronic acid derivative notable for its complex structure, which includes a boronic acid group attached to a phenyl ring, further substituted with a tert-butoxycarbonyl (Boc) protected amino group and an ethoxy chain. This compound has gained significant attention in organic synthesis and medicinal chemistry due to its unique reactivity and ability to form stable complexes with various biomolecules. The presence of the tert-butoxycarbonyl group provides protection for the amino functionality, allowing for selective reactions without deprotecting the amine prematurely .

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
  • Reduction: Reduction reactions can convert the boronic acid group into boranes or borohydrides.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and neutral to slightly basic pH .

The biological activity of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is primarily linked to its potential as an enzyme inhibitor. Boronic acids are known to interact with serine and threonine residues in proteases, making this compound a candidate for therapeutic applications in treating diseases such as cancer and diabetes. Its ability to form reversible covalent bonds with diols enhances its utility in modifying biomolecules like proteins and nucleic acids .

The synthesis of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid typically involves several steps:

  • Suzuki-Miyaura Coupling Reaction: This method involves coupling an aryl halide with a boronic acid in the presence of a palladium catalyst and a base, forming carbon-carbon bonds essential for constructing the compound.
  • Hydroboration of Alkenes or Alkynes: This reaction adds a boron-hydrogen bond across double or triple bonds, leading to the formation of the corresponding boronic acid.
  • Industrial Production: Large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and scalability .

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid has diverse applications across various fields:

  • Organic Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for synthesizing complex organic molecules.
  • Biochemistry: Serves as a tool for modifying biomolecules through boronate ester formation.
  • Medicinal Chemistry: Explored as potential enzyme inhibitors, particularly against proteases.
  • Material Science: Employed in developing advanced materials such as polymers and sensors due to its capacity to form stable complexes .

Interaction studies involving (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid focus on its ability to bind selectively with biomolecules. The mechanism typically involves the formation of boronate esters with diols, facilitated by the electron-deficient nature of the boron atom. This interaction is crucial in understanding how this compound can modulate biological pathways, particularly those involving enzyme activity .

Several compounds share structural similarities with (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid, including:

Compound NameStructural FeaturesUnique Characteristics
Phenylboronic AcidSimple phenyl ring with a boronic acid groupLacks complex substitutions, less sterically hindered
4-(tert-Butoxycarbonyl)phenylboronic AcidSimilar structure but without ethoxy substitutionLess reactive due to reduced steric hindrance
Cyclopropylboronic AcidContains cyclopropyl group but lacks phenyl and Boc protectionSimpler structure with different reactivity patterns

The uniqueness of (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid lies in its combination of a boronic acid group with a Boc-protected aminoethoxy substitution, providing enhanced stability and reactivity compared to simpler derivatives. This complexity makes it particularly valuable in both organic synthesis and medicinal chemistry applications .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

281.1434529 g/mol

Monoisotopic Mass

281.1434529 g/mol

Heavy Atom Count

20

Dates

Modify: 2024-08-10

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